6-Chloronicotinoyl chloride hydrochloride
Description
Significance of Acyl Halides in Contemporary Organic Synthesis
Acyl halides, with the general formula RCOX, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. jocpr.com They are among the most reactive of the carboxylic acid derivatives, a property that makes them highly valuable in organic synthesis. cymitquimica.com This reactivity stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon, which is highly susceptible to nucleophilic attack.
The primary role of acyl halides is to serve as acylating agents, enabling the introduction of an acyl group (R-C=O) into other molecules. This process is fundamental to the construction of a wide array of organic compounds. For instance, acyl halides react readily with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. cymitquimica.com Their high reactivity allows these transformations to occur under relatively mild conditions and often in high yield.
In contemporary organic synthesis, the versatility of acyl halides is leveraged in the creation of complex molecules, including pharmaceuticals, polymers, and fine chemicals. chemimpex.com They are key starting materials in Friedel-Crafts acylation reactions to produce aromatic ketones and are used in the synthesis of various other functional groups. The ability to easily convert carboxylic acids into highly reactive acyl halides, which can then be transformed into a multitude of other functional groups, underscores their central role as indispensable intermediates in modern synthetic chemistry.
Position of Halogenated Pyridine (B92270) Derivatives in Medicinal and Agrochemical Chemistry
Pyridine and its derivatives are heterocyclic aromatic compounds that are ubiquitous in both natural products and synthetic chemicals. The incorporation of halogen atoms onto the pyridine ring significantly modifies its electronic properties and reactivity, making halogenated pyridine derivatives particularly important building blocks in medicinal and agrochemical chemistry. nih.gov
In medicinal chemistry, the pyridine scaffold is a common feature in many drugs due to its ability to form hydrogen bonds and participate in various biological interactions. The addition of halogens can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes. Furthermore, halogens can act as bioisosteres for other functional groups and can influence the metabolic stability of a drug. nih.gov Chlorine, in particular, is found in numerous FDA-approved drugs and is a key component in pharmaceuticals for treating a wide range of conditions, including cancer and inflammatory diseases. chemimpex.comnih.gov The presence of a halogen on the pyridine ring can also direct further chemical modifications, allowing for the synthesis of a diverse library of compounds for drug discovery programs. nih.gov
In the field of agrochemicals, halogenated pyridine derivatives are integral to the development of many modern pesticides, including herbicides, insecticides, and fungicides. chemimpex.com These compounds often exhibit high efficacy and selectivity. The neonicotinoid class of insecticides, for example, frequently contains a chloropyridinyl moiety, which is crucial for their mode of action, targeting the nicotinic acetylcholine (B1216132) receptors in insects. jocpr.comresearchgate.net The specific halogen and its position on the pyridine ring can fine-tune the biological activity and environmental profile of the agrochemical.
Historical Context and Evolution of Research on 6-Chloronicotinoyl Chloride Hydrochloride
The development and use of this compound are intrinsically linked to the rise of synthetic pesticides and pharmaceuticals in the latter half of the 20th century. The journey to this specific compound began with research into the synthesis of its precursor, 6-chloronicotinic acid.
Early methods for the preparation of chlorinated pyridines often involved multi-step syntheses with varying yields. Over time, more efficient and scalable methods for the production of 6-chloronicotinic acid were developed. These include the oxidation of 2-chloro-5-methylpyridine (B98176) and the chlorination of 6-hydroxynicotinic acid. The availability of a reliable and cost-effective supply of 6-chloronicotinic acid was a critical step that paved the way for the industrial production of its derivatives.
The conversion of 6-chloronicotinic acid to the more reactive 6-chloronicotinoyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride. The resulting acyl chloride is often used in its hydrochloride salt form, which can improve its stability and handling characteristics.
The evolution of research on this compound has been driven by its application in the synthesis of high-value commercial products. A major breakthrough was its use as a key intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. google.comgoogle.com The discovery of these highly effective and selective insecticides in the 1980s and their subsequent commercialization created a significant demand for this compound.
More recently, the focus of research has expanded to explore the utility of this compound in the synthesis of novel pharmaceuticals. Its ability to introduce the 6-chloropyridine-3-carbonyl moiety into various molecular scaffolds has made it a valuable tool for medicinal chemists in the development of potential anti-inflammatory and anti-cancer agents. chemimpex.com The ongoing research into new applications for this versatile building block ensures its continued importance in the field of synthetic chemistry.
Interactive Data Tables
Physical and Chemical Properties of 6-Chloronicotinoyl Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂NO | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 176.00 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 48-51 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 108 °C at 17 mmHg | cymitquimica.com |
| Appearance | Colorless to pale yellow solid | cymitquimica.com |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform; insoluble in water. | cymitquimica.com |
| CAS Number | 66608-11-5 | sigmaaldrich.comsigmaaldrich.com |
Applications of 6-Chloronicotinoyl Chloride in Synthesis
| Product Class | Specific Examples | Source(s) |
| Agrochemicals | Imidacloprid, Acetamiprid | sigmaaldrich.comsigmaaldrich.com |
| Pharmaceuticals | Intermediates for anti-inflammatory and anti-cancer drugs | chemimpex.com |
| Research Chemicals | Radioligands ([³H]imidacloprid, [³H]acetamiprid), Xanthine (B1682287) derivatives | sigmaaldrich.comsigmaaldrich.com |
Properties
IUPAC Name |
6-chloropyridine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-5-2-1-4(3-9-5)6(8)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDJIWMBLGYWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595011 | |
| Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66608-11-5 | |
| Record name | 6-Chloropyridine-3-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloronicotinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Chloronicotinoyl Chloride Hydrochloride
Established Chemical Synthesis Pathways
The most common and well-documented method for preparing 6-chloronicotinoyl chloride hydrochloride involves the chlorination of 6-chloronicotinic acid. This transformation is a fundamental process in organic chemistry, converting a carboxylic acid into a more reactive acyl chloride.
Transformation from 6-Chloronicotinic Acid
The direct conversion of 6-chloronicotinic acid to its corresponding acyl chloride is the cornerstone of its synthesis. researchgate.net This process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. 6-Chloronicotinic acid itself is a metabolite of certain neonicotinoid insecticides and can be synthesized through various organic chemistry methods. researchgate.net The subsequent conversion to the acyl chloride enhances the compound's reactivity, making it a versatile building block for further chemical modifications. rsc.org
Reagent Selection for Acyl Chloride Formation
The choice of chlorinating agent is critical for the efficient synthesis of this compound. Several reagents are commonly employed for this type of transformation, each with its own advantages and reaction conditions. rsc.orgchemguide.co.uklibretexts.orglibretexts.org
Commonly used reagents include:
Thionyl chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides due to the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. rsc.orglibretexts.orgresearchgate.net The reaction is typically performed by refluxing the carboxylic acid with an excess of thionyl chloride. orgsyn.org For the synthesis of nicotinoyl chloride, a related compound, the process involves refluxing with thionyl chloride for several hours. researchgate.net
Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent that reacts with carboxylic acids at room temperature or with gentle heating. The byproducts are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). rsc.orgchemguide.co.uklibretexts.org A specific method for synthesizing 6-chloronicotinoyl chloride involves treating 6-chloronicotinic acid with phosphorus oxychloride and phosphorus pentachloride. acs.org
Oxalyl chloride ((COCl)₂): Often used for milder reaction conditions, oxalyl chloride reacts with carboxylic acids, typically in the presence of a catalyst like dimethylformamide (DMF), to produce the acyl chloride. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gases. orgsyn.orgresearchgate.net
The selection of the appropriate reagent depends on factors such as the scale of the reaction, the sensitivity of the starting material and product to heat and acidic conditions, and the desired purity of the final product.
Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis
| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Reflux | Gaseous byproducts simplify purification. | Can be harsh; excess reagent needs to be removed. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Room temperature or gentle heating | Highly reactive. | Solid reagent; byproduct (POCl₃) is a liquid and requires separation. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂ (gases) | Room temperature, often with a catalyst (e.g., DMF) | Mild conditions; gaseous byproducts. | More expensive than other reagents. |
Process Optimization for Industrial and Laboratory Scale Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. catsci.com
Laboratory Scale: At the lab scale, the primary focus is often on reaction yield and purity. The choice of reagent may be guided by convenience and the ease of purification. For instance, the use of oxalyl chloride with a catalytic amount of DMF is common in laboratory settings for its mildness and the straightforward removal of byproducts. orgsyn.orgresearchgate.net Purification is typically achieved through techniques like distillation or crystallization.
Industrial Scale: On an industrial scale, economic and safety considerations become paramount. catsci.com
Reagent Cost and Availability: Thionyl chloride is often preferred in industrial processes due to its lower cost compared to oxalyl chloride. acs.org
Heat Management: The conversion of carboxylic acids to acyl chlorides can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. catsci.com This involves using appropriately designed reactors with cooling systems and carefully controlling the rate of reagent addition.
Material Handling and Safety: The reagents and byproducts, such as thionyl chloride and hydrogen chloride, are corrosive and toxic. Industrial production requires closed systems and scrubbers to handle these hazardous materials safely.
Process Efficiency: Optimizing reaction parameters such as temperature, reaction time, and stoichiometry is critical to maximize yield and minimize waste. researchgate.net For example, a kilogram-scale synthesis of a similar dicarbonyl chloride has been reported, highlighting the feasibility of scaling up such transformations. acs.org
Work-up and Purification: Fractional distillation is a common method for purifying acyl chlorides on a large scale. chemguide.co.uklibretexts.orglibretexts.org The choice of solvent and the design of the purification process are optimized to be both efficient and environmentally acceptable.
Advanced and Emerging Synthetic Approaches
While the traditional chemical synthesis pathways are well-established, research into more sustainable and efficient methods is ongoing. Electrochemical synthesis represents a promising frontier in this regard.
Electrochemical Synthesis Pathways
Electrochemical methods offer the potential for greener and more controlled chemical transformations by using electricity to drive reactions, often under milder conditions and with less waste compared to conventional methods. chim.itcornell.edu The application of electrochemistry to the synthesis of heterocyclic compounds is an active area of research. acs.orgrsc.org
Electrocatalytic Dechlorination-Oxygen Insertion Mechanisms
While direct electrochemical synthesis of this compound from 6-chloronicotinic acid is not yet a widely reported method, related electrochemical transformations provide insight into potential future pathways. One such area of interest is the concept of electrocatalytic dechlorination coupled with oxygen insertion.
Theoretically, an electrocatalytic process could be envisioned where a pyridine (B92270) derivative undergoes a series of electron and proton transfer steps at an electrode surface. This could potentially lead to the formation of a reactive intermediate that could then be trapped to form the desired acyl chloride. For instance, the electrochemical oxidation of alcohols to carboxylic acids mediated by species like aminoxyl radicals is a known process. nih.gov
Research on the electrochemical carboxylation of pyridines, where carbon dioxide is incorporated into the pyridine ring, demonstrates the ability of electrochemistry to activate otherwise inert molecules. cornell.edu While this is a different transformation, it underscores the potential of electrochemical methods to functionalize pyridine rings in novel ways. The specific mechanism for an "electrocatalytic dechlorination-oxygen insertion" in the context of synthesizing this compound would be a complex, multi-step process that remains a subject for future research and development.
Investigation of Reactive Oxygen Species in Formation Pathways
Reactive Oxygen Species (ROS) are highly reactive chemical molecules derived from oxygen, including superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). mdpi.com In the context of chemical synthesis, ROS can act as potent oxidants, initiating reactions, but also potentially leading to unwanted side products and degradation through damage to lipids, proteins, and nucleic acids. mdpi.com
A thorough review of the scientific literature indicates that the specific role of Reactive Oxygen Species (ROS) in the primary formation pathways of this compound has not been a significant focus of published research. The conventional synthesis methods, which employ potent, non-oxidative chlorinating agents like thionyl chloride and phosphorus pentachloride, are not typically designed to generate or operate in the presence of ROS.
However, it is plausible that ROS could play an indirect or detrimental role. For instance, trace metal impurities in reagents could potentially catalyze the formation of ROS from atmospheric oxygen, leading to oxidative degradation of the pyridine ring system. Furthermore, in research exploring novel synthetic routes, particularly those involving electrochemical methods or photocatalysis, the intentional generation and control of ROS could become a critical factor in the reaction mechanism. The study of ROS-responsive compounds, such as certain prodrugs that release an active agent in the high-ROS environment of tumor cells, highlights the growing interest in harnessing ROS-mediated reactions in a controlled manner. mdpi.com
Green Chemistry Principles in Synthesis Design
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of this compound presents several areas for improvement based on these principles.
Atom Economy and Reagent Choice : Conventional methods using thionyl chloride or phosphorus pentachloride have poor atom economy and utilize hazardous, corrosive reagents. These reactions generate significant inorganic waste (e.g., SO₂, HCl, phosphoric acid derivatives) that requires careful handling and disposal.
Environmental Impact : The reagents used are moisture-sensitive and produce toxic byproducts, posing environmental and safety risks.
A greener approach to synthesizing this compound would focus on several key areas. The ideal green synthesis would start from a sustainably sourced precursor and utilize a catalytic process to achieve the final product. While specific green routes for this compound are not widely documented, biocatalyst-mediated synthesis of the nicotinic acid backbone represents a significant advancement. nih.gov Enzymatic processes can offer high conversion rates under mild reaction conditions, drastically reducing energy consumption and avoiding the harsh chemicals used in traditional methods. nih.gov Applying these principles, a future green synthesis could involve the biocatalytic production of 6-chloronicotinic acid followed by a catalytic conversion to the acyl chloride using a solid-supported, recyclable chlorinating agent to minimize waste.
Stereoselective and Chemoenzymatic Synthesis Considerations
Stereoselective Synthesis: Stereoselective synthesis is a critical consideration for molecules that can exist as different stereoisomers (enantiomers or diastereomers). However, the 6-Chloronicotinoyl chloride molecule is achiral; it does not possess any stereocenters and has a plane of symmetry. Therefore, considerations of stereoselectivity are not applicable to the synthesis of this specific compound.
Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines enzymatic transformations with conventional chemical reactions, leveraging the high selectivity of enzymes for specific steps within a multi-step process. nih.gov While a direct chemoenzymatic route to this compound is not established in the literature, a conceptual pathway can be designed based on existing biocatalytic methods.
A plausible chemoenzymatic strategy could involve:
Enzymatic Production of the Precursor : An engineered enzyme, such as a nitrilase or amidase, could be used for the eco-friendly synthesis of 6-chloronicotinic acid from a suitable precursor like 6-chloro-3-cyanopyridine. nih.gov This step would proceed under mild aqueous conditions, aligning with green chemistry principles.
Chemical Conversion to the Final Product : The biologically produced 6-chloronicotinic acid would then be isolated and converted to this compound using a chemical step. To maintain a "greener" profile, this step would ideally avoid traditional reagents in favor of more modern, catalytic, or flow-chemistry-based approaches.
This approach would benefit from the high selectivity and mild conditions of the enzymatic step while utilizing efficient chemical methods for the final transformation. The development of robust enzymes with high thermostability and broad substrate specificity is a key area of research that could make such chemoenzymatic routes more industrially viable. nih.gov
Reactivity and Mechanistic Investigations of 6 Chloronicotinoyl Chloride Hydrochloride
Nucleophilic Acyl Substitution Reactions
The core reactivity of 6-Chloronicotinoyl chloride hydrochloride stems from the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is susceptible to attack by various nucleophiles, leading to substitution of the chloride ion. This class of reactions, known as nucleophilic acyl substitution, is a cornerstone of its synthetic utility.
Esterification Reactions with Alcohols and Diols
This compound readily reacts with alcohols and diols to form the corresponding esters. This reaction proceeds via a classic nucleophilic acyl substitution mechanism. The alcohol, acting as the nucleophile, attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the initially formed oxonium ion to yield the ester and hydrochloric acid. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the HCl byproduct and drive the reaction to completion.
One notable application is its reaction with diols, such as diethylene glycol and pentaethylene glycol, to form diesters sigmaaldrich.com. These reactions highlight the ability of 6-Chloronicotinoyl chloride to act as a bifunctional acylating agent, leading to the formation of larger, more complex molecules.
Table 1: Illustrative Esterification Reactions of this compound
| Alcohol/Diol | Product | Typical Reaction Conditions | Reference |
| Ethanol (B145695) | Ethyl 6-chloronicotinate | Pyridine, 0°C to rt | chemguide.co.uk |
| Diethylene Glycol | Bis(6-chloronicotinoyl) diethylene glycol ester | Triethylamine, CH2Cl2, rt | sigmaaldrich.com |
| Pentaethylene Glycol | Bis(6-chloronicotinoyl) pentaethylene glycol ester | Triethylamine, CH2Cl2, rt | sigmaaldrich.com |
This table is illustrative and based on typical reactions of acyl chlorides.
Amidation Reactions with Primary and Secondary Amines
Similar to esterification, this compound undergoes vigorous reactions with primary and secondary amines to produce the corresponding amides. The mechanism is analogous, with the amine acting as the nucleophile. These reactions are generally very fast and are often carried out at low temperatures to control the reaction rate. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the generated HCl chemguide.co.uklibretexts.org.
The reaction with a diverse range of amines allows for the synthesis of a wide variety of 6-chloronicotinamides. These products can serve as precursors for pharmaceuticals and other biologically active compounds nih.govmasterorganicchemistry.com. For instance, it is a key reagent in the synthesis of the insecticide Imidacloprid (B1192907) sigmaaldrich.com.
Table 2: Illustrative Amidation Reactions of this compound
| Amine | Product | Typical Reaction Conditions | Reference |
| Ammonia | 6-Chloronicotinamide | Excess NH3, aq. solution | chemguide.co.uk |
| Ethylamine | N-Ethyl-6-chloronicotinamide | Excess ethylamine, THF, 0°C | libretexts.org |
| Aniline | N-Phenyl-6-chloronicotinamide | Pyridine, CH2Cl2, rt | chemguide.co.uk |
This table is illustrative and based on typical reactions of acyl chlorides.
Thioacylation Reactions
Thioacylation, the formation of thioesters, can be achieved by reacting this compound with thiols. This reaction is analogous to esterification and amidation, with the thiol serving as the nucleophile. The reaction typically proceeds in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile, which then attacks the acyl chloride wikipedia.orgresearchgate.net. Thioesters are valuable intermediates in organic synthesis, known for their role in forming carbon-carbon bonds and in the synthesis of various natural products researchgate.net.
While specific studies on the thioacylation of this compound are not extensively documented in readily available literature, the general reactivity of acyl chlorides suggests that this transformation is a viable synthetic route wikipedia.orgresearchgate.netorganic-chemistry.org.
Cross-Coupling Methodologies and Catalytic Transformations
Beyond the reactivity of the acyl chloride group, the chlorine atom on the pyridine ring of this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 6-position of the pyridine ring.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl chlorides. The reactivity of the C-Cl bond in this compound allows it to participate in several important palladium-catalyzed transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine moiety with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base nih.govresearchgate.netnih.gov. This method is highly versatile for forming biaryl structures. The reaction of 6-chloropyridine derivatives with various arylboronic acids has been demonstrated to proceed with good yields, offering a direct route to 6-aryl-nicotinic acid derivatives nih.govresearchgate.netlookchem.com.
Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene libretexts.orgorganic-chemistry.orgnih.gov. This reaction provides a means to introduce alkenyl groups at the 6-position of the pyridine ring. While the direct Heck reaction on this compound is not extensively reported, related chloropyridines are known to undergo this transformation rsc.org.
Carbonylative Coupling: Palladium catalysts can also be used to introduce a carbonyl group, a process known as carbonylative coupling. For instance, in the presence of carbon monoxide and a suitable nucleophile, such as an alcohol or an amine, the corresponding ester or amide can be formed directly from the aryl chloride researchgate.netliv.ac.uknih.govnih.govmdpi.com.
Table 3: Illustrative Palladium-Catalyzed Reactions of 6-Chloronicotinoyl Chloride Analogs
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 6-Phenylnicotinic acid derivative | nih.govresearchgate.net |
| Heck | Styrene | Pd(OAc)2 / PPh3 / Et3N | 6-Styrylnicotinic acid derivative | libretexts.orgorganic-chemistry.org |
| Carbonylative Amination | Carbon Monoxide, Amine | PdCl2(dppf) | 6-Carbamoylnicotinic acid derivative | researchgate.netnih.gov |
This table is illustrative and based on reactions of similar chloropyridine derivatives.
Other Transition Metal-Mediated Processes
While palladium catalysis is prevalent, other transition metals like nickel and copper also offer effective catalytic systems for cross-coupling reactions of aryl chlorides.
Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and have shown excellent activity in coupling aryl chlorides with various partners, including Grignard reagents (Kumada coupling) nih.govrsc.orgnih.govescholarship.orgorganic-chemistry.org. These reactions provide a powerful method for forming carbon-carbon bonds with a wide range of alkyl and aryl groups.
Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for the formation of carbon-heteroatom bonds. More recently, copper-catalyzed cross-coupling reactions have gained prominence for their unique reactivity profiles rsc.orgyoutube.comorganic-chemistry.orgnih.govrsc.orgresearchgate.net. These methods can be employed for the amination or etherification of the 6-position of the pyridine ring.
The application of these alternative transition metal catalysts expands the synthetic toolbox available for the functionalization of this compound, providing access to a broader array of derivatives.
Intramolecular and Intermolecular Cyclization Reactions
This compound is a reactive acyl chloride that can participate in both intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic systems. The presence of the electrophilic acyl chloride group and the nucleophilic pyridine ring, along with the chlorine substituent, provides multiple sites for reactivity.
Intermolecular Cyclization:
In intermolecular reactions, 6-chloronicotinoyl chloride serves as a key building block for the synthesis of more complex molecules. It readily undergoes esterification with diols such as diethylene glycol and pentaethylene glycol. sigmaaldrich.com A significant application is in the synthesis of neonicotinoid insecticides like [³H]imidacloprid and [³H]acetamiprid. sigmaaldrich.com These syntheses involve the reaction of 6-chloronicotinoyl chloride with appropriate amine-containing side chains, leading to the formation of the final products through a cyclization step.
Another example of its utility in intermolecular reactions is the synthesis of N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy) nicotinamide). sigmaaldrich.com This reaction demonstrates the ability of the acyl chloride to react with amino groups to form amide bonds, which can be a precursor to larger, cyclized structures. Furthermore, it is used to synthesize 3-acetyl-6-chloropyridine and 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine. sigmaaldrich.com
A general strategy for forming pyrrolo[2,1-a]isoquinolines involves the base-promoted intermolecular cascade cyclization of substituted 3-aryl(heteroaryl)-3-chloroacrylaldehydes with tetrahydroisoquinolines. researchgate.net While not directly involving 6-chloronicotinoyl chloride, this highlights a relevant cyclization pathway for similar chloro-substituted precursors.
Intramolecular Cyclization:
Intramolecular cyclization of derivatives of 6-chloronicotinoyl chloride can be envisaged, although specific examples are not extensively documented in readily available literature. Conceptually, if a nucleophilic group is introduced into a molecule containing the 6-chloronicotinoyl moiety at a suitable position, intramolecular attack on the acyl chloride or the pyridine ring could lead to fused heterocyclic systems. Electrophilic cyclization reactions are a common method for preparing condensed heterocycles, often involving the reaction of unsaturated derivatives with electrophilic agents like halogens or acids. dntb.gov.ua
Mechanistic Elucidation of Reaction Pathways
The reactions of this compound, primarily nucleophilic acyl substitution, can be understood by examining kinetic studies, reaction intermediates, and the influence of solvents and catalysts. While specific data for this exact compound is limited, extensive research on the reactions of acyl chlorides with pyridines provides a strong basis for mechanistic understanding. researchgate.netnih.govscispace.comresearchgate.netrsc.org
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for determining the mechanism of a reaction. For the reaction of benzoyl chlorides with pyridine, reaction rates have been measured using conductometry. researchgate.net The rate of reaction is influenced by the substituents on the benzoyl chloride and the pyridine.
The pyridinolysis of diphenyl phosphinic and thiophosphinic chlorides in acetonitrile (B52724) has been studied, revealing that the reaction mechanism can shift from a concerted to a stepwise process depending on the basicity of the pyridine nucleophile. koreascience.kr For the reaction of acetic anhydride (B1165640) with pyridine, the formation of an acetylpyridinium ion intermediate has been observed and its kinetics studied. acs.org These studies indicate that the reaction rate is dependent on the concentration of the reactants and the nature of the solvent.
A hypothetical kinetic study of the reaction of this compound with a nucleophile (Nu) would likely follow a second-order rate law:
Rate = k[this compound][Nu]
The rate constant, k, would be influenced by factors such as temperature, solvent, and the presence of a catalyst.
Table 1: Hypothetical Kinetic Data for the Reaction of an Acyl Chloride with Pyridine
| Reactant Concentration (mol/L) | Nucleophile Concentration (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 0.1 | 1.0 x 10⁻³ |
| 0.2 | 0.1 | 2.0 x 10⁻³ |
| 0.1 | 0.2 | 2.0 x 10⁻³ |
This is an interactive table based on a hypothetical second-order reaction.
Investigation of Intermediates and Transition States
The reaction of an acyl chloride with a nucleophile like pyridine is generally believed to proceed through a tetrahedral intermediate or a single transition state. Density functional theory (DFT) calculations on the reaction of acyl chloride with pyridine suggest a nucleophilic substitution mechanism. researchgate.netnih.govscispace.com
The transition state for the nucleophilic substitution of acyl chlorides with pyridine involves a significant degree of bond formation between the nitrogen and the carbonyl carbon, and bond breaking between the carbonyl carbon and the chlorine atom. researchgate.netnih.govscispace.com The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction.
Applications of 6 Chloronicotinoyl Chloride Hydrochloride in Advanced Organic Synthesis
Role as a Chemical Building Block in Pharmaceutical Development
The inherent reactivity of 6-chloronicotinoyl chloride hydrochloride has been extensively leveraged in medicinal chemistry to forge key intermediates for various therapeutic agents. Its ability to readily undergo reactions such as amidation and esterification allows for its incorporation into a multitude of molecular scaffolds, paving the way for the development of new drugs. chemimpex.com
Synthesis of Core Scaffolds for Anti-Cancer Agents
A significant application of this compound in pharmaceutical research lies in the synthesis of core scaffolds for anti-cancer agents, particularly kinase inhibitors. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is a hallmark of many cancers. The 6-chloronicotinoyl moiety can be found in the backbone of several potent kinase inhibitors. For instance, it serves as a key intermediate in the synthesis of certain families of these targeted therapies. The acyl chloride group of this compound allows for its facile coupling with various amine-containing heterocyclic cores, a common structural motif in many kinase inhibitors. This reaction forms a stable amide bond, integrating the 6-chloropyridine ring into the final molecule, which can be crucial for binding to the target kinase.
| Target Class | Example Scaffold Component | Therapeutic Area |
| Kinase Inhibitors | 6-chloronicotinamide | Oncology |
Preparation of Precursors for Anti-Inflammatory Drugs
The utility of this compound extends to the development of anti-inflammatory drugs. While specific, direct syntheses of marketed anti-inflammatory drugs from this starting material are not extensively documented in publicly available literature, its role as a versatile intermediate for creating precursors to these drugs is recognized. chemimpex.com The 6-chloronicotinoyl scaffold can be elaborated through various chemical transformations to generate more complex molecules with potential anti-inflammatory properties. For example, the chlorine atom on the pyridine (B92270) ring can be displaced via nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups that can modulate the biological activity of the resulting compounds. This strategic functionalization is a key step in the synthesis of novel compounds that could act as precursors to selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation.
Integration into Nootropic and Vasodilating Agent Analogs
While this compound is a versatile building block in medicinal chemistry, its direct application in the synthesis of nootropic (cognitive-enhancing) and vasodilating agents is not widely reported in the reviewed scientific literature. Extensive searches of chemical databases and peer-reviewed journals did not yield specific examples of its incorporation into analogs of well-known nootropics like piracetam (B1677957) or vasodilators such as hydralazine. This suggests that while theoretically possible, this particular synthetic application is not a primary focus of current research or development efforts involving this compound.
Formation of Compounds Targeting Specific Biological Receptors
This compound is instrumental in the synthesis of compounds designed to target specific biological receptors, thereby eliciting precise pharmacological responses. A notable example is its use in the preparation of xanthine (B1682287) derivatives that act as antagonists for adenosine (B11128) receptors. Specifically, it has been used to synthesize 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine. sigmaaldrich.comsigmaaldrich.com This compound has been investigated for its ability to antagonize A1 adenosine receptors. nih.gov The synthesis involves the reaction of this compound with a suitably functionalized xanthine precursor. The resulting compound, featuring the 6-chloropyridyl moiety, demonstrates the utility of this building block in creating ligands for G-protein coupled receptors, a large and important family of drug targets. Furthermore, the 6-chloropyridinylmethyl group, derived from this starting material, is a key component in high-affinity radioligands for the nicotinic acetylcholine (B1216132) receptor, such as [3H]imidacloprid, highlighting its importance in developing tools for receptor research. sigmaaldrich.comsigmaaldrich.com
| Target Receptor | Example Compound |
| A1 Adenosine Receptor | 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine |
| Nicotinic Acetylcholine Receptor | [3H]imidacloprid (radioligand) |
Utility in Agrochemical Research and Development
In addition to its pharmaceutical applications, this compound is a cornerstone in the development of modern agrochemicals, particularly insecticides.
Synthesis of Neonicotinoid Insecticides
The most prominent application of this compound in the agrochemical sector is in the synthesis of neonicotinoid insecticides. This class of insecticides targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death. This compound serves as a crucial precursor for introducing the essential 6-chloro-3-pyridinylmethyl pharmacophore into the final insecticidal molecule.
Prominent examples of neonicotinoid insecticides synthesized using this intermediate include Imidacloprid (B1192907) and Acetamiprid. sigmaaldrich.comsigmaaldrich.com The synthesis of these compounds typically involves the reaction of this compound with an appropriate amine-containing side chain. The resulting amide is then further modified to yield the final insecticide. The presence of the chlorine atom on the pyridine ring is critical for the high insecticidal activity of these compounds.
| Neonicotinoid Insecticide | Key Synthetic Application of this compound |
| Imidacloprid | Introduction of the 6-chloro-3-pyridinylmethyl moiety |
| Acetamiprid | Introduction of the 6-chloro-3-pyridinylmethyl moiety |
Design and Production of Herbicides and Pesticide Intermediates
This compound is a pivotal intermediate in the agrochemical industry, particularly for manufacturing potent herbicides and pesticides. chemimpex.com Its chemical structure, featuring a reactive acyl chloride and a chlorinated pyridine ring, makes it an ideal precursor for synthesizing a range of bioactive molecules designed for crop protection. chemimpex.com The compound's primary role is in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine.
The (6-chloro-3-pyridyl)methyl moiety, directly derived from this starting material, is a core component of several widely used neonicotinoids. For instance, 6-Chloronicotinoyl chloride is a key starting material for the synthesis of Imidacloprid and Acetamiprid. sigmaaldrich.comsigmaaldrich.com The synthesis pathway typically involves the reduction of the acyl chloride to an alcohol, followed by chlorination to form 2-chloro-5-(chloromethyl)pyridine, which is then reacted with various nucleophiles to yield the final insecticide. Research has also focused on using this compound to prepare radiolabeled versions of these pesticides, such as [³H]imidacloprid and [³H]acetamiprid, which are crucial tools for studying their mode of action and environmental fate. sigmaaldrich.comsigmaaldrich.com
| Product | Class | Significance | Reference |
|---|---|---|---|
| [³H]imidacloprid | Neonicotinoid Insecticide (Radiolabeled) | Candidate radioligand for the nicotinic acetylcholine receptor. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.com, sigmaaldrich.com |
| [³H]acetamiprid | Neonicotinoid Insecticide (Radiolabeled) | Used in metabolic and environmental fate studies. sigmaaldrich.com | sigmaaldrich.com |
Contributions to Materials Science and Polymer Chemistry
The utility of this compound extends into materials science, where its reactive nature is harnessed to create high-performance polymers and functional materials. chemimpex.com
Preparation of Advanced Polymeric Materials (e.g., Polyimides, Nanofoams)
The compound serves as a critical monomer in the synthesis of advanced polymers like polyimides, which are known for their exceptional thermal stability, chemical resistance, and dielectric properties. A key step in this process is the synthesis of diamine monomers containing the 6-chloronicotinoyl structural unit. For example, 6-Chloronicotinoyl chloride can be reacted with aminophenols to create ether-linked diamines, such as N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy) nicotinamide). sigmaaldrich.com This diamine can then undergo polycondensation with various dianhydrides to produce novel polyimides.
Research has demonstrated the preparation of thermally stable, pyridine-based polyimides and related nanofoams from derivatives of 6-chloronicotinic acid. sigmaaldrich.com These materials exhibit low dielectric constants, making them suitable for applications in microelectronics as insulating layers. The incorporation of the pyridine ring into the polymer backbone enhances thermal stability and modifies the material's final properties.
Functionalization of Surfaces and Coatings
The high reactivity of the acyl chloride group in this compound makes it a candidate for the functionalization of surfaces and the development of specialized coatings. chemimpex.com Acyl chlorides are well-known reagents for covalently bonding to surfaces rich in hydroxyl or amine groups, such as metal oxides, cellulose, or functionalized polymer films. This surface modification can impart desirable properties like enhanced durability, resistance to environmental factors, hydrophobicity, or biocompatibility. chemimpex.com While specific, large-scale industrial applications are proprietary, the principle involves the reaction of the acyl chloride with the surface to form a stable ester or amide linkage, anchoring the 6-chloropyridinyl moiety to the material. This approach is a cornerstone of creating materials with tailored surface chemistries for advanced applications.
Application in Fine Chemical Synthesis and Specialty Chemicals
As a versatile heterocyclic building block, this compound is widely employed in the synthesis of a diverse array of fine and specialty chemicals. chemimpex.comsigmaaldrich.com Its two reactive sites—the acyl chloride and the chloro-substituent on the pyridine ring—can be manipulated selectively to build complex molecular architectures.
The acyl chloride group readily undergoes reactions such as esterification, amidation, and Friedel-Crafts acylation. For instance, it undergoes esterification with various alcohols, including diethylene glycol and pentaethylene glycol, to form corresponding esters. sigmaaldrich.com It is also used to synthesize ketones, such as 3-acetyl-6-chloropyridine, through reaction with appropriate organometallic reagents. sigmaaldrich.com Furthermore, it serves as a precursor for other complex heterocyclic systems, as seen in the synthesis of 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine. sigmaaldrich.com These reactions highlight its role in generating a wide range of chemical entities for research and industrial purposes.
| Synthesized Compound | Reaction Type | Application Area | Reference |
|---|---|---|---|
| N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy) nicotinamide) | Amidation | Polyimide monomer precursor. sigmaaldrich.com | sigmaaldrich.com |
| 3-acetyl-6-chloropyridine | Acylation | Chemical intermediate. sigmaaldrich.com | sigmaaldrich.com |
| 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine | Amidation/Cyclization | Pharmaceutical research. sigmaaldrich.com | sigmaaldrich.com |
| Diethylene glycol and Pentaethylene glycol esters | Esterification | Specialty chemical synthesis. sigmaaldrich.com | sigmaaldrich.com |
Solid-Phase Organic Synthesis and Combinatorial Chemistry Applications
The characteristics of this compound make it well-suited for modern high-throughput synthesis techniques like solid-phase organic synthesis (SPOS) and combinatorial chemistry. Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds by systematically linking various "building blocks". nih.gov As a versatile building block, 6-Chloronicotinoyl chloride is an excellent candidate for inclusion in such libraries. chemimpex.com
In solid-phase synthesis, molecules are built step-by-step on a solid polymer support or resin. mdpi.com The reactive acyl chloride group of 6-Chloronicotinoyl chloride can be used to anchor the molecule to a resin functionalized with nucleophilic groups (e.g., amino or hydroxyl groups). peptide.com Alternatively, the chlorine atom on the pyridine ring can be displaced by a nucleophile on the resin, leaving the acyl chloride group free for subsequent reactions. This strategy allows for the construction of a library of compounds where the 6-chloronicotinoyl scaffold is common to all members, but different substituents are introduced in a systematic fashion. This approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound product after each step. nih.gov This methodology is highly valuable in drug discovery and materials science for efficiently screening large numbers of related compounds to identify those with optimal activity or properties.
Derivatives of 6 Chloronicotinoyl Chloride Hydrochloride: Synthesis and Advanced Research Applications
Synthesis and Application of Radioligands
The isotopic labeling of neurologically active compounds is a critical technique for studying receptor binding and density. 6-Chloronicotinoyl chloride hydrochloride has served as a key precursor in the synthesis of tritiated neonicotinoids, enabling detailed investigation of nicotinic acetylcholine (B1216132) receptors (nAChRs).
[3H]Imidacloprid and [3H]Acetamiprid Synthesis
The synthesis of [3H]Imidacloprid and [3H]Acetamiprid, two potent insecticides that act on nAChRs, has been accomplished using 6-chloronicotinoyl chloride as a starting material. nih.govrsc.orgjocpr.com A common synthetic route involves the reduction of 6-chloronicotinoyl chloride with a tritium-labeled reducing agent, such as sodium borotritide (NaB3H4), to introduce the tritium (B154650) label. nih.gov
For the synthesis of [3H]Acetamiprid, 6-chloronicotinoyl chloride is first reduced with NaB3H4 in methanol (B129727) or LiB3H4 in tetrahydrofuran. nih.gov The resulting tritiated alcohol is then converted to 2-chloro-5-chloro[3H]methylpyridine. This intermediate is subsequently coupled with N-cyano-N'-methylacetamidine to yield [3H]Acetamiprid with a high specific activity of 45 Ci/mmol. nih.gov
A similar strategy is employed for an analog of Imidacloprid (B1192907), [3H]CH-IMI. The tritiated intermediate, 2-chloro-5-chloro[3H]methylpyridine, is reacted with ethylenediamine. The product of this reaction is then treated with 1,1-bis(methylthio)-2-nitro-ethylene in refluxing ethanol (B145695) to produce [3H]CH-IMI, achieving a specific activity of 55 Ci/mmol. nih.gov
Development of High-Affinity Radioligands for Neuroreceptor Studies
The tritiated neonicotinoids, including derivatives of Imidacloprid and Acetamiprid synthesized from 6-chloronicotinoyl chloride, have been developed as high-affinity radioligands for the study of nicotinic acetylcholine receptors. nih.gov These radiolabeled molecules are instrumental in characterizing the binding sites and pharmacological properties of nAChRs, which are implicated in a variety of neurological processes and are the targets of numerous drugs and toxins. The high specific activity achieved through these synthetic methods allows for sensitive detection and quantification of these receptors in biological samples. nih.gov
Functionalized Heterocyclic Structures
The electrophilic nature of the acyl chloride group in this compound makes it a versatile reagent for the construction of more complex heterocyclic systems through reactions with various nucleophiles.
Synthesis of Polyethereal Macrocyclic Lactones
Research into nicotinic acid crown ethers has utilized 6-chloronicotinic acid, the hydrolysis product of 6-chloronicotinoyl chloride, in the synthesis of polyethereal macrocyclic lactones. jocpr.com These reactions typically involve the esterification of the carboxylic acid with polyethylene (B3416737) glycols of varying lengths. jocpr.com The resulting macrocycles are of interest for their potential to act as ionophores and for their unique structural properties.
Preparation of Pyridobenzoxazepinones and Pyridobenzoxazines
While direct synthesis from this compound is not extensively detailed, it is a recognized precursor for pyridobenzoxazepinones. rsc.org One of the established methods for creating the pyridobenzoxazepinone skeleton involves the condensation and subsequent nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinoyl chloride (a derivative of the title compound) and 2-aminophenol. rsc.org This approach highlights the utility of the chloro-substituted pyridine (B92270) ring in facilitating the formation of these fused heterocyclic systems.
A base-regulated, one-pot protocol offers a tunable synthesis of both pyridobenzoxazepinones and pyridobenzoxazines from 3-bromo-2-chloropyridine (B150940) and 2-aminophenol. rsc.org The formation of pyridobenzoxazepinones is achieved through a tandem reaction involving an initial O-arylation followed by aminocarbonylation. rsc.org Conversely, by adjusting the base, the reaction pathway can be shifted to produce pyridobenzoxazines via successive O- and N-arylation. rsc.org
| Starting Materials | Reagents | Product | Reaction Type |
| 3-bromo-2-chloropyridine, 2-aminophenol | Pd(OAc)2, BuPAd2, Na2CO3, CO | Pyridobenzoxazepinone | O-arylation/Aminocarbonylation |
| 3-bromo-2-chloropyridine, 2-aminophenol | Cs2CO3, DMSO | Pyridobenzoxazine | O-arylation/N-arylation |
This table illustrates the tunable synthesis of pyridobenzoxazepinones and pyridobenzoxazines from a common precursor, where the choice of base dictates the final product.
Derivatization of Indazole-3-Carbohydrazides
6-Chloronicotinoyl chloride has been successfully employed in the derivatization of indazole-3-carbohydrazides to generate novel amide compounds. researchgate.netnih.gov In a typical procedure, 1H-indazole-3-carbohydrazide is reacted with 6-chloronicotinoyl chloride to yield N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide. researchgate.netnih.gov This synthesis is generally carried out by treating 1H-indazole-3-carboxylic acid hydrazide with the acyl chloride in a suitable solvent. researchgate.net
The synthesis of the precursor, 1H-indazole-3-carbohydrazide, begins with the esterification of 1H-indazole-3-carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid. researchgate.net The resulting methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol to afford the hydrazide. researchgate.net This hydrazide serves as the nucleophile for the subsequent reaction with 6-chloronicotinoyl chloride.
Detailed spectroscopic data for N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide confirms its structure, with key signals in the IR spectrum indicating the presence of N-H, C=O, and aromatic functionalities. researchgate.net
| Reactant 1 | Reactant 2 | Product |
| 1H-Indazole-3-carbohydrazide | 6-Chloronicotinoyl chloride | N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide |
This table shows the reactants involved in the synthesis of a derivatized indazole-3-carbohydrazide.
Synthesis of Substituted Xanthine (B1682287) Derivatives
Xanthine and its derivatives are a class of purine (B94841) alkaloids that have attracted considerable interest from researchers due to their diverse pharmacological activities. researchgate.net The synthesis of substituted xanthines often involves the construction of the xanthine core from acyclic precursors or the modification of a pre-existing xanthine scaffold. nih.govbiointerfaceresearch.com A common and long-standing method is Traube's synthesis, which involves the cyclization of 5,6-diaminouracil (B14702) derivatives. nih.gov
Several synthetic strategies have been developed to create 8-substituted xanthine derivatives, which are noted for their potential as therapeutic agents, including as dipeptidylpeptidase 4 (DPP-4) inhibitors for type 2 diabetes. frontiersin.org These methods typically start with a 5,6-diaminouracil precursor. The 8-position substituent is introduced by reacting the diamine with reagents like carboxylic acids or aldehydes. frontiersin.org When a carboxylic acid is used, it can be activated to facilitate the reaction, for instance, by converting it into a more reactive carboxylic acid chloride. frontiersin.org
In this context, this compound is utilized as a reagent to introduce a 6-chloro-3-pyridyl moiety at the 8-position of the xanthine structure. An example of this application is the synthesis of 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction highlights the utility of 6-Chloronicotinoyl chloride in creating specific, functionalized xanthine derivatives for biological evaluation.
| Precursor | Reagent | Product |
| 1,3-dipropyl-5,6-diaminouracil | 6-Chloronicotinoyl chloride | 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine |
Design and Synthesis of Biologically Active Compounds
The inherent reactivity of this compound makes it a valuable tool for medicinal chemists in the design and synthesis of novel, biologically active compounds. The introduction of the 6-chloronicotinoyl group can significantly influence the pharmacological properties of a parent molecule.
Marine biofouling presents a significant challenge, prompting the development of effective and environmentally benign antifoulants. nih.gov Recent research has focused on Heat shock protein 90 (HSP90) as a promising target, as it plays a crucial role in the settlement and metamorphosis of marine invertebrate larvae, such as barnacles. nih.gov
Brusatol, a natural product isolated from Brucea javanica, is known for its various pharmacological activities and has been shown to target HSP90. nih.gov To develop new antifouling agents, researchers have synthesized a series of Brusatol derivatives. nih.govnih.gov In one study, a derivative was created by reacting Brusatol with 6-Chloronicotinoyl chloride. This synthesis yielded a novel compound where the 6-chloronicotinoyl moiety is attached to the Brusatol scaffold. nih.gov This specific derivative was part of a broader investigation into fifteen Brusatol derivatives, which were evaluated for their anti-settlement activity against barnacles. nih.gov Molecular docking studies suggested that these derivatives could interact with key residues in the binding site of HSP90, providing insight into their potential mechanism of action. nih.gov
| Parent Compound | Reagent | Derivative | Target | Application |
| Brusatol | 6-Chloronicotinoyl chloride | Brusatol-6-chloronicotinate ester | HSP90 | Marine Antifouling |
18β-Glycyrrhetinic acid (18β-GA), a triterpene extracted from licorice plants, is a well-known scaffold for developing compounds with cytotoxic and other pharmacological activities. nih.gov Researchers have synthesized novel derivatives by linking substituted piperazine (B1678402) amide fragments to the C30-carboxylic acid of the 18β-GA structure to explore their potential as anticancer agents. nih.govrsc.orgnih.gov
The synthesis involves a multi-step process where 18β-GA is first reacted with 1-Boc-piperazine, followed by deprotection to yield a piperazine monoamide intermediate. nih.govrsc.org This intermediate is then acylated with various acid chlorides to produce the final amide-linked derivatives. nih.govrsc.org Among the acylating agents used was 6-Chloronicotinoyl chloride, which produced the corresponding derivative (compound 4t in the study). nih.govrsc.org
These synthesized compounds were evaluated for their anticancer activity against several cancer cell lines, including Karpas299, A549, HepG2, MCF-7, and PC-3. nih.govnih.govrsc.org The study found that the introduction of the 6-chloronicotinoyl group significantly reduced the antiproliferative activity against all tested cell lines compared to other derivatives. nih.govrsc.org For instance, the most active compound in the series, 4a, exhibited promising cytotoxicity against Karpas299 and HepG2 cells and showed moderate inhibitory activity against wild-type anaplastic lymphoma kinase (ALK), an important target in cancer therapy. nih.govrsc.org
Protein histidine phosphatases are enzymes that play roles in various cellular signaling pathways. nih.gov One such enzyme, Protein Histidine Phosphatase 1 (PHPT1), has been identified as a dedicated protein histidine phosphatase in mammals and is implicated in dephosphorylating targets such as ion channels. nih.gov Despite its importance, the development of chemical tools and inhibitors to study histidine phosphorylation has been limited. nih.gov
Research efforts to identify the first inhibitors of PHPT1 activity have led to the screening of compound libraries. nih.gov From a screen of approximately 4,000 compounds, norstictic acid was identified as the most potent covalent inhibitor of PHPT1, exhibiting time-dependent inhibition. nih.gov While this research marks a significant step in developing tools to study histidine phosphatases, the synthesis and development of these initial hits, such as norstictic acid, have not involved the use of this compound based on currently available literature. Further research could explore the incorporation of the 6-chloronicotinoyl moiety into new scaffolds to investigate potential inhibitory activity against PHPT1 or other phosphatases.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govmdpi.com For derivatives of 6-Chloronicotinoyl chloride, SAR studies reveal the importance of the substituents on the heterocyclic ring and the nature of the molecule it is attached to.
In the development of amide-linked 18β-glycyrrhetinic acid derivatives as ALK inhibitors, SAR analyses indicated that the properties and positions of substituents on the aromatic ring fragment were critical for modulating antiproliferative activity. nih.gov The study showed that derivatives with electron-donating groups on the phenyl ring were generally more favorable for activity. nih.gov Conversely, the introduction of the electron-withdrawing 6-chloronicotinoyl group led to a significant decrease in activity across all tested cancer cell lines, highlighting a negative structure-activity relationship for this particular modification in this specific molecular context. nih.govrsc.org
Similarly, in studies of nicotinamide (B372718) derivatives as antifungal agents, rudimentary SAR studies revealed that the specific positioning of functional groups was critical for their activity against Candida albicans. nih.gov While these studies did not use 6-Chloronicotinoyl chloride directly, they underscore the principle that modifications to the nicotinamide core, a structure related to the pyridine ring in 6-Chloronicotinoyl chloride, heavily influence biological outcomes. nih.gov These findings collectively demonstrate that while 6-Chloronicotinoyl chloride is a useful synthetic handle, the resulting 6-chloropyridinyl moiety must be appropriately matched with the target and scaffold to achieve desired biological effects.
Polymer-Supported Syntheses Utilizing this compound
Polymer-supported synthesis is a powerful technique in modern chemistry that facilitates the efficient preparation of compounds by immobilizing reagents, catalysts, or substrates onto a solid polymer support. cam.ac.uk This approach simplifies purification, as excess reagents and by-products can be removed by simple filtration, and it enables the automation of multi-step syntheses. cam.ac.uk
A variety of polymer-supported reagents have been developed, including oxidizing agents (e.g., polymer-supported perruthenate), reducing agents (e.g., polymer-supported borohydride), and catalysts. cam.ac.uk These have been successfully applied to the synthesis of complex molecules, including natural products. cam.ac.uk
While there is extensive literature on polymer-supported synthesis, specific examples detailing the use of this compound within these methodologies are not prominently featured in recent research publications. However, the principles of this technology are directly applicable. 6-Chloronicotinoyl chloride, as a reactive acyl chloride, could be used in several ways in a polymer-supported workflow:
As a solution-phase reagent: It could be reacted with a substrate that is attached to a polymer support. For example, an amine- or alcohol-functionalized resin could be acylated by 6-Chloronicotinoyl chloride. The excess reagent and the hydrochloride byproduct would then be washed away, leaving the purified, resin-bound product.
To create a supported reagent: 6-Chloronicotinoyl chloride could be used to modify a polymer resin to create a new supported reagent. For instance, reacting it with a resin containing a suitable nucleophile could yield a polymer-supported activated ester for subsequent reactions.
This methodology offers a pathway for cleaner and more efficient syntheses, and the application of reactive building blocks like this compound in such systems remains a viable area for future exploration.
Analytical and Environmental Research Pertaining to 6 Chloronicotinoyl Chloride Hydrochloride
Development of Advanced Analytical Methodologies for Detection and Characterization
The accurate detection and characterization of 6-Chloronicotinoyl chloride hydrochloride and its derivatives are paramount for quality control in manufacturing, impurity profiling, and environmental monitoring. Research has led to the development of sophisticated analytical techniques capable of identifying and quantifying these compounds, often at trace levels.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), stands as a cornerstone for the analysis of chlorinated pyridines and neonicotinoids. These methods are essential for assessing the purity of synthetic batches and separating complex mixtures for individual component analysis.
For neonicotinoids, which are direct products of syntheses involving 6-chloronicotinoyl chloride, reversed-phase HPLC is a common and effective technique. researchtrends.net It typically employs stationary phases like C18, phenyl, or pentafluorophenyl to achieve separation based on the analytes' hydrophobicity. researchtrends.net Gradient elution, often using acetonitrile (B52724) or methanol (B129727) with a formic acid modifier, is frequently used to optimize the separation of multiple neonicotinoids and their metabolites within a single run. researchtrends.net Detection is commonly achieved using ultraviolet (UV) or diode-array detectors (DAD), though coupling with mass spectrometry offers higher sensitivity and specificity. nih.gov
Sample preparation is a critical preceding step, especially for complex matrices like soil or food. nih.gov Techniques such as solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely used to remove interfering substances and pre-concentrate the target analytes before chromatographic analysis. researchtrends.netnih.gov
Table 1: Chromatographic Methods for Analysis of Related Compounds
| Technique | Analyte Class | Matrix | Key Findings |
|---|---|---|---|
| HPLC-DAD/UV | Neonicotinoids | Food & Environmental Samples | Effective for quantification and routine monitoring. nih.gov |
| Reversed-Phase HPLC | Neonicotinoids & Metabolites | Biological & Environmental | C18, phenyl, and PFP columns provide selectivity for a wide range of neonicotinoids. researchtrends.net |
| LC-MS/MS | Neonicotinoids & Metabolites | Honey, Honey Bees | Enables simultaneous determination and confirmation of parent compounds and their metabolites. nih.gov |
| QuEChERS & SPE | Neonicotinoids | Various | Essential and prevalent methods for sample extraction, clean-up, and enrichment from complex samples. researchtrends.netnih.gov |
Mass Spectrometry Applications in Impurity Profiling
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying and characterizing impurities in drug substances and pesticides. chimia.chlcms.cz This is particularly relevant for products synthesized from 6-Chloronicotinoyl chloride, where unreacted starting materials, intermediates, or byproducts could be present.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for generating unique "fingerprints" of impurities. nih.gov This method allows for the confident identification of known and unknown impurities, even at levels below 0.1%. nih.gov Electrospray ionization (ESI) in the positive ion mode is the most common ionization method for analyzing neonicotinoids and their metabolites. researchtrends.net
The process of impurity profiling involves using MS/MS to fragment a selected precursor ion (the impurity) and analyze its resulting product ions. This fragmentation pattern serves as a structural signature. nih.gov This approach is sensitive enough to distinguish between positional isomers and can help in assigning tentative structures to unknown compounds, which is crucial for optimizing synthetic routes and ensuring product safety. nih.gov High-resolution mass spectrometry (HRMS) is also employed to identify new metabolites, particularly when analytical standards are not available. researchtrends.net
Table 2: Mass Spectrometry in Impurity and Metabolite Identification
| Technique | Application | Key Advantages |
|---|---|---|
| LC-MS/MS | Impurity Fingerprinting | Can generate characteristic fingerprints for impurities down to 0.01 UV area percent; distinguishes isomers. nih.gov |
| LC-HRMS | Identification of New Metabolites | Enables identification of metabolites for which no reference standards exist. researchtrends.net |
| Positive Ion ESI | Ionization of Neonicotinoids | Most common and effective ionization method for this class of compounds. researchtrends.net |
Quantification Methods for Trace Analysis
The potential for environmental contamination necessitates highly sensitive methods for quantifying chlorinated pyridines and their derivatives at trace concentrations. Analytical methods have been developed to measure these compounds in various environmental media, including water and atmospheric particles, as well as in biological samples. austinpublishinggroup.comproquest.com
LC-MS/MS is the preferred method for trace analysis due to its high selectivity and sensitivity. austinpublishinggroup.comproquest.com Researchers have developed methods capable of detecting neonicotinoid metabolites at levels as low as 0.5 to 3 ng/mL, which corresponds to air concentrations in the picogram per cubic meter (pg/m³) range. austinpublishinggroup.com To ensure accuracy in complex environmental samples, matrix effects are often compensated for using techniques like standard addition for calibration. austinpublishinggroup.com The development of these methods is crucial for assessing human exposure and understanding the environmental distribution of these compounds. proquest.com
Environmental Fate and Degradation Research
Understanding how 6-Chloronicotinoyl chloride-related compounds behave and break down in the environment is critical for assessing their long-term impact. Research has focused on the degradation of related chlorinated pyridines and the biotransformation of the neonicotinoid insecticides derived from them.
Electrochemical Degradation Pathways of Related Chlorinated Pyridines
Chlorinated pyridines can be persistent in the environment. nih.govwikipedia.org Research into degradation technologies has explored advanced oxidation and reduction processes. One innovative approach involves the electrochemical degradation of 2-chloropyridine (B119429), a structurally similar compound. A study demonstrated a controllable process using carbonate-activated hydrogen peroxide that significantly enhances dechlorination. nih.gov
In this system, the peroxymonocarbonate ion (HCO₄⁻) first oxidizes the 2-chloropyridine to form pyridine (B92270) N-oxidation intermediates. nih.gov This initial step is crucial as it lowers the energy barrier required for the subsequent dechlorination, which is then carried out by the hydroperoxide anion (HO₂⁻) acting as a nucleophile. nih.gov This cooperative oxidation-dechlorination pathway resulted in significantly higher degradation efficiencies (32.5–84.5%) compared to processes relying solely on the hydroperoxide anion. nih.gov Other research has investigated the photodegradation of 2-chloropyridine in aqueous solutions, identifying various intermediate products. nih.gov
Biotransformation Studies of Related Compounds
The biotransformation of neonicotinoid insecticides by soil microorganisms is a key aspect of their environmental fate. Bacteria, in particular, have been shown to metabolize these compounds through various reactions. The 6-chloro-3-pyridinylmethyl moiety, the part of the neonicotinoid molecule synthesized from 6-chloronicotinoyl chloride, is often a primary site of metabolic attack. nih.govcapes.gov.br
Studies using the bacterium Stenotrophomonas maltophilia have shown that this microorganism can hydroxylate neonicotinoids like imidacloprid (B1192907). nih.govcapes.gov.br The carbon atom adjacent to the amine attached to the 6-chloro-3-pyridinylmethyl group is a key active site for this hydroxylation. nih.govcapes.gov.br Other microorganisms, such as Pseudomonas sp., can transform imidacloprid and thiamethoxam (B1682794) into their respective nitrosoguanidine, desnitro, and urea (B33335) metabolites under specific conditions. researchgate.net Common metabolic reactions for neonicotinoids include nitro reduction, demethylation, cyano hydrolysis, and hydroxylation. nih.gov These biotransformation processes are critical in determining the persistence and potential metabolite toxicity of these widely used insecticides.
Table 3: Biotransformation of Neonicotinoids by Microorganisms
| Parent Compound | Microorganism | Metabolic Reaction | Metabolite(s) |
|---|---|---|---|
| Imidacloprid | Stenotrophomonas maltophilia | Hydroxylation | 5-hydroxy imidacloprid, olefin imidacloprid nih.govresearchgate.net |
| Imidacloprid | Pseudomonas sp. | Nitro-group transformation | Nitrosoguanidine, desnitro, and urea metabolites researchgate.net |
| Thiamethoxam | Pseudomonas sp. | Nitro-group transformation | Nitrosoguanidine, desnitro, and urea metabolites researchgate.net |
| Thiamethoxam | Human CYP450 Enzymes | Conversion | Clothianidin nih.gov |
| Clothianidin | Human CYP450 Enzymes | Demethylation | Desmethyl-clothianidin nih.gov |
Environmental Impact Assessments in Related Chemical Contexts
While direct environmental impact assessments for this compound are not extensively documented in public literature, its significance as a precursor in the synthesis of neonicotinoid insecticides necessitates an examination of the environmental fate and impact of these closely related and widely used agricultural chemicals. sigmaaldrich.comsigmaaldrich.com The environmental footprint of neonicotinoids, such as imidacloprid and acetamiprid, has been a subject of considerable research, providing a pertinent context for understanding the potential downstream environmental consequences associated with the lifecycle of this compound.
Neonicotinoid insecticides are systemic, meaning they are absorbed by the plant and distributed throughout its tissues, including pollen, nectar, and guttation drops. nih.gov This characteristic, while effective for pest control, also leads to multiple pathways for environmental contamination.
Routes of Environmental Contamination
The primary routes through which neonicotinoids enter the environment include:
Seed Treatment Dust: The application of neonicotinoids as seed coatings can generate contaminated dust during planting, which can then disperse into the surrounding environment. nih.gov
Soil and Water Contamination: Only a small fraction of the active ingredient is taken up by the target crop, with estimates suggesting as little as 5% is absorbed. mdpi.comacs.org The remainder can accumulate in the soil or be transported into surface and groundwater through runoff and leaching, facilitated by their high water solubility. nih.govmdpi.comnih.gov
Uptake by Non-Target Plants: Neonicotinoids present in the soil and water can be taken up by non-target plants, extending the exposure to a wider range of organisms. acs.org
Persistence and Mobility in the Environment
Table 1: Environmental Fate Characteristics of Neonicotinoid Insecticides
| Characteristic | Description | Reference |
| Application Methods | Foliar spray, soil drench, seed treatment, tree injection. | nih.gov |
| Environmental Contamination Routes | Dust from treated seeds, soil accumulation, water runoff. | nih.gov |
| Persistence in Soil | Half-lives can exceed 1,000 days. | nih.gov |
| Water Solubility | High, leading to mobility in aquatic systems. | mdpi.comnih.gov |
| Uptake | Systemic; absorbed by plants and distributed to all tissues. | nih.gov |
Detection in Environmental Samples
Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have enabled the detection of neonicotinoids and their metabolites in a wide array of environmental samples. austinpublishinggroup.com Studies have consistently found neonicotinoid residues in surface waters, finished drinking water, and atmospheric particles. austinpublishinggroup.comacs.orgpublish.csiro.au For instance, a nationwide study in the United States detected at least one neonicotinoid in 63% of the streams sampled. publish.csiro.au The concentrations can vary significantly, ranging from parts per trillion (ppt) to parts per billion (ppb) in water and parts per billion (ppb) to parts per million (ppm) in soil and plants. nih.gov
Table 2: Detection of Neonicotinoids in U.S. Streams
| Neonicotinoid | Detection Frequency (%) | Primary Association | Reference |
| Imidacloprid | 37 | Urban Land Use | publish.csiro.au |
| Clothianidin | 24 | Cultivated Crop Production | publish.csiro.au |
| Thiamethoxam | 21 | Cultivated Crop Production | publish.csiro.au |
| Dinotefuran | 13 | Not specified | publish.csiro.au |
| Acetamiprid | 3 | Not specified | publish.csiro.au |
| Thiacloprid | 0 | Not specified | publish.csiro.au |
Impact on Non-Target Organisms
A significant body of research has focused on the detrimental effects of neonicotinoids on non-target organisms, particularly pollinators and aquatic invertebrates. acs.org Their neurotoxic mode of action, which involves the irreversible binding to nicotinic acetylcholine (B1216132) receptors in insects, makes them indiscriminate between pest and beneficial species. acs.org Even at sublethal concentrations, chronic exposure to neonicotinoids has been linked to a range of adverse effects on pollinators, while aquatic ecosystems can be negatively impacted by the toxicity of these compounds to aquatic insects. acs.org The breakdown of neonicotinoids can also result in metabolites that are themselves toxic, although these are less frequently measured in environmental monitoring. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery and materials science for understanding and predicting ligand-protein interactions. In the context of 6-Chloronicotinoyl chloride derivatives, docking studies are crucial for elucidating their mechanism of action, particularly for neonicotinoid insecticides which target nicotinic acetylcholine (B1216132) receptors (nAChRs).
Research on novel nicotinic acid derivatives has employed molecular docking to identify potential biological targets. For instance, various acylhydrazone derivatives of nicotinic acid have been docked against enzymes such as dihydrofolate reductase and tyrosyl-tRNA synthetase to explore their antimicrobial potential. mdpi.commdpi.com In other studies, dipeptide derivatives based on nicotinoylglycylglycine have been docked with penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), revealing potential binding modes and informing the development of new antimicrobial agents. nih.gov
A significant application of docking for this class of compounds is in the study of neonicotinoids. A computational study on thiazolidine (B150603) derivatives, designed as potentially low-toxicity neonicotinoids, used docking to analyze their binding mode within the Lymnaea stagnalis acetylcholine binding protein (AChBP), which serves as a model for insect nAChRs. nih.gov These simulations identified key hydrogen bonding interactions with specific amino acid residues, providing a structural basis for their insecticidal activity. nih.gov Such studies underscore how molecular docking can guide the rational design of new compounds derived from precursors like 6-Chloronicotinoyl chloride.
| Compound Class | Protein Target | Key Findings from Docking Simulations | Reference |
|---|---|---|---|
| Nicotinic acid acylhydrazone derivatives | Dihydrofolate reductase, Tyrosyl-tRNA synthetase, Nitroreductase | Identified potential binding modes, suggesting inhibition of these enzymes as a mechanism for antimicrobial activity. | mdpi.commdpi.com |
| Nicotinoylglycine dipeptide derivatives | Penicillin-binding protein 3 (PBP3), Sterol 14-alpha demethylase (CYP51) | Showed significant binding interactions within the active sites, correlating with observed antimicrobial activity. | nih.gov |
| Thiazolidine-based neonicotinoid derivatives | Lymnaea stagnalis Acetylcholine Binding Protein (AChBP) | Demonstrated hydrogen bonding with key residues (e.g., Arg55, Leu102), explaining the mode of action at insect nAChRs. | nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and the electronic properties of molecules. nih.govrsc.org These methods can predict the feasibility of a chemical reaction and provide detailed mechanistic insights that are often difficult to obtain experimentally.
While specific quantum chemical studies on the reaction mechanisms of 6-Chloronicotinoyl chloride are not prominent in the literature, research on related systems highlights the potential of this approach. For example, in the development of new neonicotinoids with potentially lower toxicity to bees, quantum mechanics calculations were used to determine the highest occupied molecular orbital (HOMO) energy and vertical ionization potential of novel thiazolidine derivatives. nih.gov The results showed that a compound with a higher HOMO energy and lower ionization potential had reduced toxicity, demonstrating how these calculations can predict biological properties. nih.gov
Furthermore, the synthesis of neonicotinoids like imidacloprid (B1192907), which uses 6-chloropyridine-based precursors, involves several reaction steps that could be modeled using quantum chemistry. nih.govgoogle.com Such calculations could elucidate the transition state structures and activation energies for key steps, such as the condensation reaction between a 6-chloropyridine derivative and an amine, helping to optimize reaction conditions and yield. General methods for using quantum chemical calculations to trace reaction paths retrospectively are also being developed, which could one day be used to discover new synthetic routes to compounds like 6-Chloronicotinoyl chloride. nih.gov
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. springernature.com These models are widely used in the development of new pharmaceuticals and agrochemicals to predict the activity of unsynthesized compounds.
The field of neonicotinoid insecticides, which are derivatives of precursors like 6-Chloronicotinoyl chloride, has been a subject of QSAR studies. springernature.com These studies aim to understand how structural modifications affect insecticidal potency and selectivity. For instance, a QSAR study on a series of neonicotinoid compounds against the cowpea aphid utilized a genetic algorithm to select the most relevant molecular descriptors for building a predictive model. Such models can help in designing new insecticides with improved efficacy and better environmental profiles.
Another QSAR study on azidopyridinyl neonicotinoids focused on their selective affinity for insect nAChRs over mammalian receptors. researchgate.net The findings suggested that increased molecular surface area could contribute to enhanced selective activity. researchgate.net The descriptors used in these QSAR models are varied and can be categorized as electronic, steric, or topological, among others.
| Descriptor Category | Example Descriptors Used in Neonicotinoid QSAR | Potential Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the molecule's reactivity, polarity, and ability to engage in electrostatic interactions. |
| Topological | Connectivity indices, Molecular complexity, Kappa shape indices | Quantifies molecular size, branching, and overall shape based on the 2D graph of the molecule. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Relates to the molecule's hydrophobicity and transport characteristics. |
| Geometrical (3D) | Molecular surface area, Molecular volume, Shadow indices | Describes the 3D shape and size of the molecule, which is crucial for receptor fit. |
Conformational Analysis and Spectroscopic Property Prediction
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is critical as it often dictates its biological activity.
Ab initio molecular orbital calculations are a primary tool for this purpose. A study on the conformational properties of related molecules, such as 2-formyl-furan, -thiophene, and -pyridine, utilized these methods to determine the energies of stable conformers and the transition states for their interconversion. rsc.org The calculations correctly predicted the relative stability of different conformations and showed that electrostatic interactions were a key determining factor. rsc.org A similar methodological approach could be applied to 6-Chloronicotinoyl chloride to understand the rotational barrier around the C-C bond connecting the pyridine (B92270) ring and the carbonyl group. This would reveal the most stable, low-energy conformations, which are crucial for predicting how the molecule will interact with a biological target.
In addition to conformational analysis, computational methods can predict spectroscopic properties like NMR and IR spectra. These theoretical predictions can be compared with experimental data to confirm the structure and conformation of a synthesized compound. While specific predictive studies for 6-Chloronicotinoyl chloride are not readily found, this remains a standard application of computational chemistry in the characterization of novel molecules.
Q & A
Q. What safety precautions are necessary when handling 6-chloronicotinoyl chloride hydrochloride in laboratory settings?
Answer: When handling this compound, researchers must:
- Use personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, goggles, and respirators (NIOSH-approved for dust/particulates) .
- Ensure ventilation: Work in a fume hood or well-ventilated area to avoid inhalation of vapors or dust .
- Avoid moisture: Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .
- Emergency protocols: For spills, use inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions .
Q. What are the key physicochemical properties of this compound?
Answer:
Q. How should this compound be stored to ensure stability?
Answer:
- Storage conditions: Keep in a corrosive-resistant container under inert gas (argon/nitrogen) at 2–8°C .
- Moisture control: Use desiccants (e.g., silica gel) to prevent hydrolysis .
- Avoid heat: Decomposes at >85°C, releasing toxic gases (e.g., HCl, CO) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives using this compound?
Answer:
- Stoichiometry: Use a 1:1.2 molar ratio of the compound to nucleophiles (e.g., amines) to minimize side reactions .
- Temperature: Maintain 0–5°C during acyl chloride reactions to control exothermicity .
- Solvent selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .
- Catalysts: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. What analytical challenges arise in assessing the purity of this compound, and how can they be resolved?
Answer:
- Challenges: Hydrolysis during analysis (forms 6-chloronicotinic acid) and interference from residual solvents .
- Solutions:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA (70:30) .
- NMR: Analyze in deuterated chloroform (CDCl3) to detect impurities (e.g., δ 8.9 ppm for pyridine protons) .
- TLC: Employ silica gel plates with ethyl acetate/hexane (1:1) and visualize under UV .
Q. How is this compound used in multi-step syntheses of pharmaceutical intermediates?
Answer:
- Amide formation: React with primary/secondary amines to generate nicotinamide derivatives, key in kinase inhibitors .
- Heterocycle synthesis: Serve as a precursor for morpholine-containing compounds via nucleophilic substitution (e.g., with morpholine at 80°C) .
- Case study: Used in synthesizing 6-morpholinonicotinoyl chloride (CAS 313350-36-6), a scaffold for anticancer agents .
Q. What methodologies mitigate risks from decomposition products during high-temperature reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
